{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride
Description
{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride is a bicyclic organic compound featuring a pyrazole ring fused to a cyclopropane moiety, with a methylamine group and two hydrochloride counterions. The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) contributes to its electronic properties, while the strained cyclopropane ring may enhance conformational rigidity and metabolic stability. The dihydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications such as drug intermediates or bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
[1-(pyrazol-1-ylmethyl)cyclopropyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-6-8(2-3-8)7-11-5-1-4-10-11;;/h1,4-5H,2-3,6-7,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHAISCTHAMDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CN2C=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Pyrazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole derivatives, it is likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives, it is likely that this compound could have diverse molecular and cellular effects.
Biological Activity
{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride (CAS Number: 1262771-67-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. The compound is characterized by its molecular formula C8H15Cl2N3 and a molecular weight of 224.13 g/mol. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The IUPAC name for the compound is [1-(pyrazol-1-ylmethyl)cyclopropyl]methanamine dihydrochloride. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H15Cl2N3 |
| Molecular Weight | 224.13 g/mol |
| IUPAC Name | [1-(pyrazol-1-ylmethyl)cyclopropyl]methanamine; dihydrochloride |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and in cancer biology. Pyrazole derivatives are known to exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Pyrazole compounds have been shown to possess significant antimicrobial properties, making them potential candidates for antibiotic development .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound. Below are notable findings:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate immune responses and reduce inflammation .
Study 3: Anticancer Activity
Research on the cytotoxic effects of pyrazole derivatives revealed that this compound could induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, indicating a promising avenue for cancer therapy .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine dihydrochloride is C8H13Cl2N3, with a molecular weight of approximately 234.34 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, making it a valuable scaffold in drug design.
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of pyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing the pyrazole moiety have been reported to inhibit cell proliferation in breast and colon cancer models .
Case Study: Antitumor Activity
- Objective : Evaluate the cytotoxic effects of pyrazole derivatives.
- Method : In vitro assays on cancer cell lines.
- Results : Significant inhibition of cell growth was observed, indicating potential for further development as anticancer therapeutics.
Neurological Research
Research indicates that compounds similar to 1-[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine dihydrochloride may modulate neurotransmitter systems, particularly serotonin receptors. This modulation suggests applications in treating mood disorders and neurodegenerative diseases .
Case Study: Serotonin Receptor Modulation
- Objective : Investigate the effects on serotonin receptor activity.
- Method : Binding affinity studies using radiolabeled ligands.
- Results : Enhanced binding affinity to serotonin receptors was noted, proposing a mechanism for antidepressant activity.
Material Science
The unique structural properties of this compound allow it to be explored in the development of new materials. Pyrazole derivatives have been utilized in synthesizing polymers with enhanced thermal and mechanical properties .
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Elasticity | Moderate |
Comparison with Similar Compounds
a. (1-Cyclopropyl-1H-imidazol-5-yl)methanamine Dihydrochloride
- Heterocycle: Imidazole (two non-adjacent nitrogen atoms) vs. pyrazole in the target compound.
- Basicity : Imidazole (pKa ~7.0) is more basic than pyrazole (pKa ~2.5), affecting protonation states and solubility in physiological conditions.
- Applications : Imidazole derivatives are commonly used in antifungals (e.g., ketoconazole), whereas pyrazole analogues are explored for anti-inflammatory and kinase-inhibitory roles.
b. Montelukast Sodium
- Structure: Contains a cyclopropyl group linked to a sulfanyl-quinoline scaffold.
- Size : Larger molecular weight (~608 g/mol) compared to the target compound (~200 g/mol).
- Function : A leukotriene receptor antagonist used in asthma treatment, highlighting the role of cyclopropane in enhancing binding specificity.
Comparative Physicochemical Properties
Research Findings and Implications
Q & A
Q. What are the key steps in synthesizing {[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride?
The synthesis typically involves:
- Cyclopropane ring formation : Using [1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl precursors, often via cyclopropanation reactions with diazo compounds.
- Amine functionalization : Introducing the amine group through nucleophilic substitution or reductive amination.
- Salt formation : Reacting the free base with hydrochloric acid to yield the dihydrochloride salt. Advanced purification methods (e.g., recrystallization or HPLC) ensure high purity .
Q. How can the molecular structure of this compound be experimentally validated?
Use a combination of:
- X-ray crystallography : To resolve the 3D conformation, including cyclopropane ring geometry and pyrazole-amine spatial arrangement.
- NMR spectroscopy : H and C NMR confirm proton environments and carbon connectivity (e.g., cyclopropane CH signals at δ 0.5–1.5 ppm).
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] ion matching theoretical mass) .
Q. What are the primary chemical properties influencing its reactivity?
Key properties include:
- Cyclopropane strain : Enhances reactivity in ring-opening reactions under acidic or thermal conditions.
- Amine basicity : The hydrochloride salt form reduces volatility and improves solubility in polar solvents.
- Pyrazole coordination : The pyrazole ring can act as a ligand in metal-catalyzed reactions .
Advanced Research Questions
Q. How can retrosynthetic analysis optimize the synthesis pathway?
Apply AI-driven tools (e.g., Template_relevance models) to:
- Identify feasible precursors : Prioritize commercially available starting materials (e.g., pyrazole derivatives, cyclopropane-containing intermediates).
- Predict reaction feasibility : Assess one-step pathways for amine introduction or cyclopropane formation using databases like Reaxys.
- Minimize side reactions : Adjust reaction conditions (e.g., temperature, catalysts) based on predicted byproducts .
Q. How to resolve contradictions in reported biological activity data?
Address discrepancies via:
- Dose-response studies : Test activity across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor/enzyme specificity (e.g., kinase inhibition assays).
- Structural analogs : Compare activity with derivatives lacking the cyclopropane or pyrazole group to isolate pharmacophoric elements .
Q. What strategies ensure stability in aqueous and non-aqueous formulations?
- pH stability profiling : Monitor degradation kinetics at pH 3–10 (e.g., HPLC tracking over 72 hours).
- Excipient screening : Test stabilizers (e.g., cyclodextrins for hydrophobic shielding) in buffer and DMSO solutions.
- Accelerated aging studies : Expose samples to 40°C/75% RH for 4 weeks to predict shelf-life .
Q. How does the compound’s 3D conformation affect receptor binding?
Perform:
- Molecular docking : Simulate interactions with target receptors (e.g., G-protein-coupled receptors) using software like AutoDock.
- Dynamic NMR : Analyze rotational barriers of the cyclopropane ring to assess conformational flexibility.
- X-ray co-crystallography : Resolve ligand-receptor complexes to identify critical hydrogen bonds or π-π interactions .
Q. What in vitro assays are suitable for evaluating its mechanism of action?
- Enzyme inhibition : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases).
- Cellular uptake studies : Track intracellular accumulation via LC-MS or fluorescent tagging.
- Apoptosis assays : Measure caspase-3 activation in cancer cell lines (e.g., MCF-7, HeLa) .
Q. How to assess environmental impact during disposal?
Follow protocols from Project INCHEMBIOL:
- Biodegradation testing : Use OECD 301F (manometric respirometry) to measure mineralization in soil/water.
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC) and algae (72-hour growth inhibition).
- Adsorption studies : Evaluate soil sorption coefficients (K) to predict groundwater contamination risks .
Q. What advanced analytical methods quantify trace impurities?
- LC-MS/MS : Detect sub-ppm impurities with triple quadrupole systems (MRM mode).
- ICP-OES : Screen for heavy metal catalysts (e.g., Pd, Ni) from synthetic steps.
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
